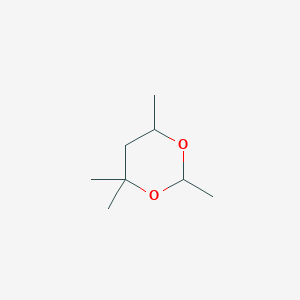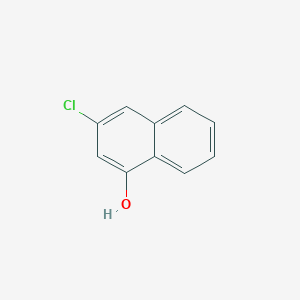
3-Methoxy-2-methylpropan-1-ol
描述
3-Methoxy-2-methylpropan-1-ol is an organic compound with the molecular formula C5H12O2. It is a colorless liquid that is used in various chemical applications due to its unique properties. The compound is also known by its systematic name, 1-Propanol, 3-methoxy-2-methyl-.
准备方法
Synthetic Routes and Reaction Conditions
3-Methoxy-2-methylpropan-1-ol can be synthesized through several methods. One common synthetic route involves the reaction of 2-methylpropene with methanol in the presence of an acid catalyst. This reaction proceeds via an electrophilic addition mechanism, where the double bond of 2-methylpropene reacts with the protonated methanol to form the desired product.
Industrial Production Methods
In industrial settings, this compound is typically produced through the hydroformylation of isobutene followed by hydrogenation. The hydroformylation process involves the reaction of isobutene with carbon monoxide and hydrogen in the presence of a cobalt or rhodium catalyst to form isobutyraldehyde. The isobutyraldehyde is then hydrogenated to produce this compound.
化学反应分析
Types of Reactions
3-Methoxy-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form simpler alcohols or hydrocarbons using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.
Major Products Formed
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Simpler alcohols or hydrocarbons.
Substitution: Alkyl halides or other substituted products.
科学研究应用
3-Methoxy-2-methylpropan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound is used in the preparation of various biological reagents and buffers.
Medicine: It is utilized in the synthesis of pharmaceutical compounds and drug delivery systems.
Industry: this compound is employed in the production of coatings, adhesives, and plasticizers.
作用机制
The mechanism of action of 3-Methoxy-2-methylpropan-1-ol involves its interaction with various molecular targets and pathways. In chemical reactions, the compound acts as a nucleophile due to the presence of the hydroxyl group. This allows it to participate in substitution and addition reactions. In biological systems, it can interact with enzymes and proteins, affecting their function and activity.
相似化合物的比较
Similar Compounds
Isobutanol (2-Methylpropan-1-ol): Similar in structure but lacks the methoxy group.
Methoxypropanol (1-Methoxy-2-propanol): Similar in having a methoxy group but differs in the position of the hydroxyl group.
Uniqueness
3-Methoxy-2-methylpropan-1-ol is unique due to the presence of both a methoxy group and a hydroxyl group on a branched carbon chain. This combination of functional groups imparts distinct chemical properties, making it useful in specific synthetic and industrial applications.
属性
IUPAC Name |
3-methoxy-2-methylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2/c1-5(3-6)4-7-2/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZDXGATDYLXEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-(Benzo[b]thiophen-4-yl)ethanol](/img/structure/B3143163.png)


![6H-Thieno[2,3-b]pyrrole-5-carbaldehyde](/img/structure/B3143180.png)




![3-{[3-(Trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one](/img/structure/B3143222.png)
